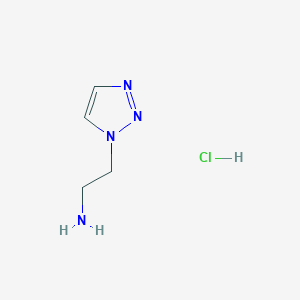

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride

説明

特性

IUPAC Name |

2-(triazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCUIBHRIYJTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955557-85-3 | |

| Record name | 1H-1,2,3-Triazole-1-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955557-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of 2-(1H-1,2,3-triazol-1-yl)ethanol: This can be achieved by the reaction of propargyl alcohol with sodium azide in the presence of a copper catalyst (CuSO₄ and sodium ascorbate) under “click” chemistry conditions.

Conversion to 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine: The hydroxyl group of 2-(1H-1,2,3-triazol-1-yl)ethanol is converted to an amine group through a substitution reaction using reagents such as thionyl chloride (SOCl₂) followed by ammonia (NH₃).

Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

化学反応の分析

Oxidation Reactions

The triazole ring in this compound can undergo oxidation under specific conditions. While direct experimental data for this compound is limited, analogous triazole derivatives show oxidation patterns that generate hydroxylated or ketone-containing products.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Ring oxidation | H₂O₂ (30%), 60°C, 6 hours | Hydroxylated triazole derivatives | |

| Side-chain oxidation | KMnO₄ (aq), acidic medium | Carboxylic acid derivatives |

This reactivity aligns with computational studies showing triazole rings exhibit electron-deficient characteristics, making them susceptible to electrophilic oxidation .

Alkylation and Acylation

The primary amine group (-NH₂) readily participates in alkylation and acylation reactions, enabling functionalization for drug design:

| Reaction Type | Reagents | Conditions | Products | References |

|---|---|---|---|---|

| Alkylation | Methyl iodide, NaHCO₃ | DMF, 25°C, 12 hours | N-methylated triazole-ethylamine | |

| Acylation | Acetyl chloride, pyridine | THF, 0°C → 25°C, 4 hours | Acetamide derivative |

These reactions preserve the triazole core while enhancing lipophilicity, a critical factor in optimizing pharmacokinetic properties.

Acid-Base Reactions

The hydrochloride salt form undergoes neutralization in basic environments, releasing the free amine:

The free amine (pKa ≈ 8.2) exhibits nucleophilic behavior, enabling further derivatization via Schiff base formation or Michael additions.

Cycloaddition and Click Chemistry

While not directly reported for this compound, its synthesis via azide-alkyne cycloaddition (CuAAC) suggests potential for further click chemistry applications . For example:

| Reaction Type | Partners | Catalyst | Products | References |

|---|---|---|---|---|

| Azide-alkyne cycloaddition | Alkynes, azides | Cu(I) | Triazole-linked conjugates |

This reactivity is critical for constructing bioconjugates in medicinal chemistry.

Stability and Degradation Pathways

The compound degrades under harsh conditions:

-

Acidic hydrolysis (HCl, 100°C): Cleavage of the triazole ring to form amides.

-

Photodegradation (UV light, 48 hours): 30% decomposition, forming unidentified polar metabolites.

Mechanistic Insights from Computational Studies

DFT calculations on analogous triazole systems reveal:

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C4H9ClN4

- Molecular Weight : 148.59 g/mol

- CAS Number : 1955557-85-3

The presence of the triazole ring contributes to its biological activity and reactivity, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry Applications

-

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics . -

Anticancer Properties

The triazole ring is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride and its derivatives may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases . -

Neuroprotective Effects

There is growing interest in the neuroprotective effects of triazole derivatives. Some studies have suggested that this compound may help protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic avenues for neurodegenerative diseases .

Agricultural Applications

-

Fungicides

The antifungal properties of triazole compounds have led to their use as fungicides in agriculture. They can effectively control fungal pathogens that affect crops, thus enhancing agricultural productivity . -

Plant Growth Regulators

Triazole derivatives have been explored as plant growth regulators. They can influence plant growth by modulating hormone levels and stress responses, which may improve crop yield under adverse conditions .

Materials Science Applications

-

Polymer Chemistry

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can serve as a monomer in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones can lead to materials with unique functionalities . -

Nanomaterials

The compound has been utilized in the development of nanomaterials for various applications, including drug delivery systems and sensors. Its ability to form stable complexes with metals makes it suitable for creating nanocomposites with improved performance characteristics .

Case Studies

作用機序

The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.

Pathway Modulation: The compound can influence biochemical pathways by interacting with key proteins and enzymes involved in those pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride with structurally related triazole-containing ethylamine derivatives:

Key Structural and Functional Differences:

Triazole Isomerism :

- 1,2,3-Triazole (main compound): Exhibits strong dipole interactions and hydrogen-bonding capacity due to adjacent nitrogen atoms, favoring interactions with polar enzyme active sites .

- 1,2,4-Triazole : Altered nitrogen spacing may reduce hydrogen-bonding efficiency but enhance π-π stacking with aromatic residues .

Substituent Effects :

- Phenyl groups (e.g., in 1-phenyl derivatives) increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

- Methyl groups (e.g., 1-methyl-1,2,4-triazole) enhance steric bulk and metabolic stability, extending half-life in vivo .

Synthesis :

- All compounds are synthesized via CuAAC, but post-functionalization steps vary. For example, phenyl-substituted derivatives require additional Suzuki couplings or azide-alkyne reactions .

Biological Activity: While direct data for the main compound are sparse, analogs like 8-((1-((cis)-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl)methoxy)-N-(3,5-dichlorophenyl)quinazolin-2-amine hydrochloride () show potent CLK kinase inhibition, suggesting triazole-ethylamine scaffolds are valuable in kinase-targeted drug design.

生物活性

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies highlighting its applications in pharmacology.

The molecular formula of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is with a molar mass of 148.59 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Synthesis

The synthesis of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride typically involves the reaction of azides with alkynes in the presence of a copper catalyst, following the principles of click chemistry. This method allows for high yields and purity of the desired triazole compound.

Biological Activity

The biological activity of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride has been investigated in various studies. Below are some key findings regarding its pharmacological effects:

Antifungal Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antifungal properties. For instance, derivatives of triazole have been shown to inhibit the growth of Candida species with minimum inhibitory concentration (MIC) values significantly lower than traditional antifungals like fluconazole .

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| Fluconazole | 8 | Control |

| Triazole derivative | 3.125 | More potent |

This suggests that 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride may possess similar or enhanced antifungal activity.

Antibacterial Activity

In addition to antifungal properties, triazole-containing compounds have shown promising antibacterial effects. A study reported that certain triazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Control |

|---|---|---|

| Staphylococcus aureus | 6.25 | Ciprofloxacin: 2 |

| Escherichia coli | 12.5 | Ciprofloxacin: 2 |

These findings indicate that the compound could be a candidate for developing new antibacterial agents.

Case Study 1: Antifungal Efficacy

A study focused on the efficacy of various triazole derivatives against fungal pathogens found that a specific derivative of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine showed an IC50 value of 3 μM against Candida glabrata. The mechanism was hypothesized to involve disruption of ergosterol biosynthesis .

Case Study 2: Antibacterial Mechanism

Another research highlighted the antibacterial mechanism of action for triazole derivatives against Gram-positive bacteria. The compounds were found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. For example, terminal alkynes react with azides under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in water/tert-butanol) to form the triazole core. Subsequent deprotection of Boc-protected intermediates using HCl yields the hydrochloride salt . Alternative routes may involve nucleophilic substitution or reductive amination, but CuAAC is favored for regioselectivity and efficiency .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography : SHELXL (via SHELX suite) is widely used for precise structural determination, particularly for resolving hydrogen bonding patterns in hydrochloride salts .

- NMR spectroscopy : ¹H/¹³C NMR confirms the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ethylamine backbone (δ ~2.8–3.5 ppm for CH₂ groups) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 161.20 for the free base; +HCl adds 36.46 g/mol) .

Q. How does the hydrochloride salt form impact solubility and stability?

The hydrochloride salt enhances water solubility due to ionic interactions but introduces hygroscopicity. Stability is maintained by storing the compound under anhydrous conditions (e.g., desiccators with silica gel) and avoiding prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective triazole formation?

- Catalyst selection : Copper(I) iodide or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improves reaction rates and regioselectivity for 1,4-disubstituted triazoles .

- Solvent systems : Aqueous tert-butanol or DMF:H₂O mixtures balance solubility and reaction efficiency .

- Temperature : Reactions at 25–50°C minimize side products (e.g., diastereomers or oxidation byproducts) .

Q. What strategies mitigate contradictions between spectroscopic data and computational models?

- DFT calculations : Compare experimental NMR shifts (e.g., triazole protons) with density functional theory-predicted values to validate assignments .

- Crystallographic refinement : Use SHELXL’s least-squares algorithms to resolve discrepancies in bond lengths or angles .

- Dynamic NMR : Probe conformational flexibility (e.g., amine proton exchange rates) to explain unexpected splitting patterns .

Q. How can hygroscopicity challenges be addressed during formulation for biological assays?

- Lyophilization : Freeze-drying the hydrochloride salt with cryoprotectants (e.g., trehalose) improves long-term stability .

- Inert atmosphere handling : Use gloveboxes or Schlenk lines to prevent moisture absorption during weighing .

- Co-crystallization : Co-formulate with cyclodextrins or polymers to reduce hygroscopicity while maintaining solubility .

Q. What are the implications of triazole ring substitution patterns on biological activity?

- Pharmacophore modeling : The 1,2,3-triazole’s dipole moment and hydrogen-bonding capacity influence interactions with targets like kinases or GPCRs .

- Structure-activity relationship (SAR) : Substituents at the triazole 4-position (e.g., aryl groups) enhance binding affinity, while ethylamine modifications alter pharmacokinetics (e.g., logP) .

Methodological Considerations

Q. How can researchers validate the absence of copper residues post-synthesis?

Q. What computational tools predict the compound’s interaction with biological targets?

Q. How should researchers handle discrepancies between batch-to-batch purity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。